N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural components, including a piperidine ring, a thiophene sulfonyl group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: The thiophene-2-sulfonyl group can be introduced via sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The trifluoromethyl-substituted phenyl ring can be attached through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: Unique due to its combination of structural features.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxylate: Similar structure but different functional group.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-amine: Similar structure but different functional group.
Uniqueness
The uniqueness of N-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide lies in its specific combination of a piperidine ring, thiophene sulfonyl group, and trifluoromethyl-substituted phenyl ring
Properties
Molecular Formula |
C17H16ClF3N2O3S2 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClF3N2O3S2/c18-13-4-3-12(17(19,20)21)10-14(13)22-16(24)11-5-7-23(8-6-11)28(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,22,24) |
InChI Key |
RWGNLRRTRIHHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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